2-Butenoic acid, 4-(dimethoxyphosphinyl)-, methyl ester 2-Butenoic acid, 4-(dimethoxyphosphinyl)-, methyl ester
Brand Name: Vulcanchem
CAS No.: 76566-95-5
VCID: VC15753226
InChI: InChI=1S/C7H13O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-5H,6H2,1-3H3
SMILES:
Molecular Formula: C7H13O5P
Molecular Weight: 208.15 g/mol

2-Butenoic acid, 4-(dimethoxyphosphinyl)-, methyl ester

CAS No.: 76566-95-5

Cat. No.: VC15753226

Molecular Formula: C7H13O5P

Molecular Weight: 208.15 g/mol

* For research use only. Not for human or veterinary use.

2-Butenoic acid, 4-(dimethoxyphosphinyl)-, methyl ester - 76566-95-5

Specification

CAS No. 76566-95-5
Molecular Formula C7H13O5P
Molecular Weight 208.15 g/mol
IUPAC Name methyl 4-dimethoxyphosphorylbut-2-enoate
Standard InChI InChI=1S/C7H13O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-5H,6H2,1-3H3
Standard InChI Key PESRINKNQQZURC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C=CCP(=O)(OC)OC

Introduction

Structural and Chemical Identification

The compound’s IUPAC name, methyl 4-dimethoxyphosphorylbut-2-enoate, reflects its esterified carboxyl group at the first carbon and a dimethoxyphosphinyl group at the fourth carbon of the butenoic acid chain. Its structure is confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, which delineate the positions of functional groups. The canonical SMILES representation, COC(=O)C=CCP(=O)(OC)OC, illustrates the conjugated double bond between carbons 2 and 3, critical for its reactivity.

A comparison with structural analogs highlights its uniqueness:

Compound NameCAS NumberMolecular FormulaKey Feature
2-Butenoic acid, 3-[(dimethoxyphosphinyl)oxy]-, methyl ester298-01-1 C₇H₁₃O₆PPhosphinyl group at position 3
(4-Chlorophenyl)methyl ester derivative3309-77-1 C₁₃H₁₆ClO₆PChlorophenyl substitution at ester group
2-Butenoic acid, 4-(diethoxyphosphinyl)-methyl esterN/A C₉H₁₇O₅PEthoxy groups replacing methoxy

The positional isomerism of the phosphinyl group (position 3 vs. 4) significantly alters electronic properties and biological activity .

Synthesis and Manufacturing

Primary Synthetic Routes

The most common synthesis involves Michaelis-Arbuzov reaction conditions, where methyl acrylate reacts with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds in tetrahydrofuran (THF) at 0–25°C, yielding the target compound with high regioselectivity:

CH₂=CHCOOCH₃ + (CH₃O)₂P(O)H → CH₂=CH-C(OOCH₃)-P(O)(OCH₃)₂\text{CH₂=CHCOOCH₃ + (CH₃O)₂P(O)H → CH₂=CH-C(OOCH₃)-P(O)(OCH₃)₂}

This method achieves >80% yield under optimized conditions, with purification via column chromatography.

Alternative Methods

  • Transesterification: Reacting 4-phosphinylbutenoic acid with methanol in acidic media .

  • Phosphorylation: Direct phosphorylation of methyl 4-hydroxybut-2-enoate using dimethyl chlorophosphate.

These methods underscore the compound’s synthetic accessibility, though scalability depends on cost-effective phosphorus precursors .

Biological Activity and Mechanism

Acetylcholinesterase Inhibition

As an organophosphate, the compound inhibits AChE by phosphorylating the enzyme’s serine residue, preventing acetylcholine breakdown . Studies on honeybees (Apis mellifera) exposed to organophosphates show >50% AChE inhibition at 0.09% concentration within 24 hours . This neurotoxic effect correlates with hyperactivity, paralysis, and mortality in insects .

Insecticidal Efficacy

Industrial and Research Applications

Agricultural Use

Registered as a broad-spectrum insecticide, it is formulated as emulsifiable concentrates (ECs) for crop protection. Its rapid degradation minimizes environmental persistence compared to chlorinated pesticides.

Chemical Intermediate

The compound serves as a precursor for:

  • Phosphorylated polymers: Used in flame-retardant materials .

  • Chiral ligands: Catalyzing asymmetric synthesis in pharmaceutical manufacturing.

Comparison with Structural Analogs

The compound’s 4-phosphinyl substitution confers distinct advantages over analogs:

  • Enhanced AChE affinity compared to 3-substituted isomers (e.g., CAS 298-01-1) .

  • Reduced mammalian toxicity relative to chlorophenyl derivatives (e.g., CAS 3309-77-1) .

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